molecular formula C6H13NO5 B1671600 glucosamine CAS No. 3416-24-8

glucosamine

Cat. No.: B1671600
CAS No.: 3416-24-8
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-IVMDWMLBSA-N
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Description

Glucosamine is a naturally occurring amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is a key component of glycosaminoglycans, which are essential for the formation and maintenance of cartilage and other connective tissues. This compound is commonly found in the fluid surrounding joints and is widely recognized for its potential benefits in promoting joint health and alleviating symptoms of osteoarthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucosamine can be synthesized through various methods, including chemical extraction and microbial fermentation. The traditional method involves the hydrolysis of chitin, a polysaccharide found in the exoskeletons of shellfish, using strong acids such as hydrochloric acid at high temperatures . This process yields this compound hydrochloride, which can be further purified.

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. This method involves the use of genetically engineered microorganisms, such as Aspergillus niger, to convert glucose into this compound. Enzymatic catalysis using chitinolytic enzymes is another approach, where chitin is directly hydrolyzed to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Glucosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form glucosaminic acid or reduced to form glucosaminitol. Substitution reactions involve the replacement of hydroxyl groups with other functional groups, such as acetylation to form N-acetylthis compound .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Acetic anhydride is commonly used for acetylation reactions.

Major Products:

Scientific Research Applications

Osteoarthritis Treatment

Glucosamine is primarily used to manage symptoms of osteoarthritis. Several clinical trials have demonstrated its efficacy:

  • Symptomatic Relief : A meta-analysis indicated that this compound sulfate significantly reduces pain and improves function in individuals with knee or hip osteoarthritis compared to placebo .
  • Structural Benefits : Research has shown that this compound can slow the progression of joint space narrowing in osteoarthritis patients, suggesting a potential disease-modifying effect .

Preventive Applications

Recent studies suggest this compound may also play a role in the primary prevention of osteoarthritis:

  • A study involving young athletes showed that this compound supplementation effectively normalized biomarkers associated with cartilage degradation after three months .

Efficacy in Clinical Trials

  • In a trial comparing this compound sulfate to placebo and acetaminophen, this compound demonstrated significant improvements in the Lequesne Algo-Functional Index, a measure of joint function .
  • Another study highlighted that athletes receiving this compound showed decreased levels of type II collagen degradation markers compared to those on placebo .

Safety Concerns

While generally considered safe, this compound has been associated with hepatotoxicity in rare cases:

  • A case report detailed a patient who developed liver damage linked to this compound-chondroitin supplements. Symptoms improved significantly after discontinuation of the supplement .

Comparative Efficacy

The following table summarizes key findings from various studies on this compound's efficacy compared to other treatments:

StudyTreatmentOutcomeNotes
GUIDE TrialThis compound sulfate (1500 mg/day)Significant improvement in joint functionCompared to placebo and acetaminophen
Nagaoka et al.This compound (1.5 or 3 g/day)Normalized biomarkers in athletesSuggests preventive potential
Case ReportThis compound-chondroitinHepatotoxicity observedRare but serious side effect

Mechanism of Action

The mechanism of action of glucosamine involves its role as a precursor for glycosaminoglycans, which are essential components of cartilage. By providing the necessary building blocks for the synthesis of these macromolecules, this compound helps maintain the structural integrity of cartilage. Additionally, this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory molecules such as prostaglandins and cytokines . It also influences various signaling pathways, including the extracellular signal-regulated kinase pathway, which plays a role in cartilage metabolism .

Comparison with Similar Compounds

Biological Activity

Glucosamine is a naturally occurring amino sugar that plays a critical role in the synthesis of glycosaminoglycans (GAGs), which are essential components of cartilage and synovial fluid. Its biological activity has been extensively studied, particularly in the context of osteoarthritis (OA), inflammation, and metabolic health. This article explores the multifaceted biological effects of this compound, supported by recent research findings, case studies, and data tables.

1. Cartilage Protection and Anabolic Effects

This compound is primarily recognized for its anabolic effects on cartilage. It serves as a substrate for the synthesis of GAGs, including hyaluronic acid (HA) and proteoglycans, which are vital for maintaining cartilage integrity. Studies have shown that this compound can:

  • Inhibit Catabolic Enzymes: this compound has been demonstrated to inhibit matrix metalloproteinases (MMPs) and aggrecanases, enzymes responsible for cartilage degradation. For instance, it significantly reduces the expression of aggrecanase-2 in chondrocytes exposed to inflammatory cytokines like IL-1β .
  • Enhance Chondrocyte Function: In human chondrocytes, this compound promotes the production of HA and modulates signal transduction pathways involved in inflammation and oxidative stress .

2. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating various signaling pathways. It has been shown to:

  • Inhibit NF-κB Signaling: This pathway is crucial for the expression of pro-inflammatory cytokines. This compound's ability to prevent the demethylation of CpG sites in the IL-1β promoter leads to reduced IL-1β expression, thereby mitigating inflammation .
  • Reduce Oxidative Stress: Research indicates that this compound can lower reactive oxygen species (ROS) levels in chondrocytes, enhancing their antioxidant defenses .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in managing OA symptoms and improving joint health.

Table 1: Summary of Clinical Studies on this compound

Study ReferenceSample SizeDurationKey Findings
1775VariedSignificant efficacy on joint space narrowing and WOMAC scores.
2123 yearsSlight glucose-lowering effect; no significant impact on lipid profiles.
72288.1 yearsLower risk of Type 2 Diabetes associated with habitual this compound use.

Case Studies

Several case studies provide further insights into this compound's biological activity:

  • A study involving patients with knee OA found that those taking this compound reported a higher percentage of pain relief compared to placebo groups (64% vs. 60%) after a treatment period .
  • Long-term this compound use was linked to a significantly lower risk of cardiovascular diseases and Type 2 Diabetes, highlighting its broader metabolic benefits beyond joint health .

Comparative Analysis with Other Compounds

This compound is often compared with other supplements like chondroitin sulfate regarding their effects on joint health.

Table 2: Comparative Efficacy of this compound vs. Chondroitin

CompoundEfficacy on Joint PainStructural EfficacySafety Profile
This compoundSignificantHighExcellent
ChondroitinModerateModerateExcellent

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie glucosamine’s inhibitory effects on cancer cell proliferation?

this compound inhibits G1/S cell cycle progression by suppressing cyclin E and Skp2 expression, key regulators of the cell cycle. This involves reducing phosphorylation of cyclin E (Thr62) and p27Kip1 (Thr187), which stabilizes these proteins and prevents degradation, leading to G1-phase arrest. Flow cytometry and Western blotting are critical for validating these mechanisms .

Q. How can researchers optimize spectrophotometric methods for quantifying this compound in pharmaceutical formulations?

A Quality-by-Design (QbD) approach is recommended, focusing on derivatization with agents like o-phthalaldehyde. Critical parameters include pH (10.5), reaction time (10.7 minutes), and reagent volumes. Fractional factorial and response surface methodology (RSM) designs help identify optimal conditions and define the method’s design space .

Q. What pharmacokinetic challenges arise when studying oral this compound absorption in humans?

Baseline serum this compound levels are often undetectable (<0.5 mmol/L) in fasted subjects. Post-ingestion detection requires sensitive assays (e.g., HPLC with derivatization). Variability in absorption due to factors like BMI or prior this compound use necessitates stratified randomization in clinical trials .

Q. How do different this compound formulations (e.g., sulfate vs. hydrochloride) impact study outcomes?

The Rotta preparation (this compound sulfate) has shown statistically significant pain reduction in osteoarthritis (OA) trials, whereas non-Rotta formulations often fail to demonstrate efficacy. Researchers must standardize formulations and disclose excipients to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s clinical efficacy across osteoarthritis trials?

Meta-analyses reveal heterogeneity due to formulation differences (Rotta vs. non-Rotta) and trial design flaws (e.g., inadequate allocation concealment). A stratified analysis separating Rotta preparations shows SMD -1.31 for pain improvement, while non-Rotta studies lack significance (SMD -0.15). Sensitivity analyses and adherence to CONSORT guidelines are critical .

Q. What experimental strategies can elucidate this compound’s potential role in cardiovascular disease (CVD) risk reduction?

Observational data suggest this compound may lower CVD risk by modulating inflammatory pathways (e.g., NF-κB). Prospective cohorts should integrate glycobiology assays (e.g., hexosamine biosynthetic pathway markers) with CVD endpoints. UK Biobank-style large-scale studies are needed to validate these associations .

Q. How can in vitro models be improved to study this compound’s effects on joint tissue regeneration?

Co-culture systems incorporating chondrocytes, synovial cells, and immune cells better mimic the joint microenvironment. Metrics like glycosaminoglycan (GAG) synthesis, collagen type II expression, and IL-6/IL-1β levels should be quantified using ELISA and qPCR. 3D bioprinted cartilage scaffolds add physiological relevance .

Q. What methodological gaps exist in evaluating this compound for chronic low back pain (LBP) associated with spinal osteoarthritis?

Existing trials suffer from small sample sizes, high placebo effects (~60%), and inconsistent outcome measures (e.g., Oswestry Disability Index). Future studies should use MRI-confirmed spinal OA cohorts, longer follow-ups (>12 months), and standardized this compound doses (1500 mg/day) .

Q. Methodological Considerations

Q. How to design a robust RCT for this compound’s therapeutic applications?

  • Blinding: Double-blinding is essential; single-blind designs risk bias due to placebo effects .
  • Outcome Measures: Use validated tools (WOMAC, Lequesne Index) and structural endpoints (e.g., joint space narrowing via radiography) .
  • Sample Size: Power calculations must account for high placebo response rates (≥30%) .

Q. What statistical approaches resolve this compound’s conflicting preclinical vs. clinical data?

Bayesian meta-analysis can weigh evidence quality (e.g., Rotta trials vs. others). For preclinical data, multivariate regression models adjusting for cell line specificity (e.g., A549 vs. H446 lung cancer cells) clarify mechanism-context relationships .

Q. Emerging Research Directions

  • Glycobiology: Investigate this compound’s role in O-GlcNAcylation, a post-translational modification linked to insulin resistance and inflammation .
  • Drug Combinations: Synergistic effects with chondroitin or UC-II collagen require factorial trial designs .
  • Long-Term Safety: Population-based pharmacovigilance studies to assess rare adverse events (e.g., dermatological reactions) .

Properties

IUPAC Name

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWZFWKMSRAUBD-IVMDWMLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Alpha and beta forms are solids; [Merck Index], Solid
Record name Glucosamine
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Solubility

330 mg/mL
Record name Glucosamine
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Vapor Pressure

0.00000009 [mmHg]
Record name Glucosamine
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Mechanism of Action

The mechanism of action of glucosamine in joint health is unclear, however there are several possible mechanisms that contribute to its therapeutic effects. Because glucosamine is a precursor for glycosaminoglycans, and glycosaminoglycans are a major component of joint cartilage, glucosamine supplements may help to rebuild cartilage and treat the symptoms of arthritis. Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain. Clinical relevance is unknown at this time., When taken up by living cells, glucosamine reacts with ATP to form glucosamine-6-phosphate, the natural precursor of glycosaminoglycans (GAGs) that contain N-acetylglucosamine (keratan sulfate and Hyaluronan) and those that have N-acetylgalactosamine (heparan sulfate and chondroitin sulfate). These GAGs are polysaccharides composed of hexosamines and monosaccharides (e.g., galactose and glucuronic acid) arranged as a linear chain of repeating disaccharide units (such as the glucuronic acid and N-acetylgalactosamine-6-sulfate of chondroitin sulfate). With the exception of hyaluronan, GAGs do not exist alone in nature but are attached to specific "core" proteins, and the composite structures are called proteoglycans (protein-glycosaminoglycans). Both hyaluronan and many different kinds of proteoglycans (such as aggrecan, versican, and syndecan) are abundant throughout the body where they perform diverse functions.
Record name Glucosamine
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CAS No.

3416-24-8
Record name Glucosamine
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Record name GLUCOSAMINE
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Record name Glucosamine
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Melting Point

88 °C
Record name Glucosamine
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Record name Glucosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
glucosamine
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
glucosamine
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
glucosamine
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
glucosamine
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
glucosamine
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
glucosamine

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